molecular formula C6H7BrN2O B13106279 2-(Bromomethyl)-5-methoxypyrazine

2-(Bromomethyl)-5-methoxypyrazine

Cat. No.: B13106279
M. Wt: 203.04 g/mol
InChI Key: AINZISCMYDALIJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methoxypyrazine is a pyrazine derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their applications in pharmaceuticals, agrochemicals, and flavor chemistry . The bromomethyl group enhances reactivity in alkylation or nucleophilic substitution reactions, while the methoxy group influences electronic properties, directing further functionalization.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-(bromomethyl)-5-methoxypyrazine

InChI

InChI=1S/C6H7BrN2O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2H2,1H3

InChI Key

AINZISCMYDALIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methoxypyrazine typically involves the bromination of 5-methoxypyrazine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for 2-(Bromomethyl)-5-methoxypyrazine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methoxypyrazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation: Products include 2-(bromomethyl)-5-formylpyrazine and 2-(bromomethyl)-5-carboxypyrazine.

    Reduction: The major product is 2-methyl-5-methoxypyrazine.

Scientific Research Applications

2-(Bromomethyl)-5-methoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methoxypyrazine depends on the specific application and the target molecule. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target proteins or enzymes, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Bromomethyl)-5-methoxypyrazine with structurally related pyrazine derivatives:

Compound Name Substituents Molecular Formula Key Features Applications/Reactivity Reference
2-(Bromomethyl)-5-methoxypyrazine 2-Bromomethyl, 5-Methoxy C₆H₆BrN₂O Reactive bromomethyl group; methoxy directs electrophilic substitution Likely precursor for pharmaceuticals or agrochemicals via alkylation Inferred
2-Bromo-5-methoxypyrazine (CAS 5900-13-0) 2-Bromo, 5-Methoxy C₅H₅BrN₂O Bromine at 2-position; less reactive than bromomethyl Intermediate in Suzuki couplings or cross-coupling reactions
5-Bromo-2,3-dimethoxypyrazine 5-Bromo, 2,3-Dimethoxy C₆H₇BrN₂O₂ Two methoxy groups enhance electron density; bromine at 5-position Potential antimycobacterial agent; photosynthesis inhibitor (IC₅₀ ~41.9 µmol·L⁻¹)
2-Methoxy-5-methylpyrazine 2-Methoxy, 5-Methyl C₆H₈N₂O Methyl group increases lipophilicity; methoxy directs reactivity Flavoring agent (e.g., nutty or roasted aromas)
3-Benzyl-5-bromopyrazin-2(1H)-one 5-Bromo, 3-Benzyl, 2-Ketopyrazine C₁₁H₁₀BrN₂O Bromine and benzyl groups; forms hydrogen-bonded dimers Pharmaceutical precursor (e.g., antiviral or anticancer agents)

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